molecular formula C21H18ClN3O2 B2458382 N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide CAS No. 919976-07-1

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide

Cat. No. B2458382
CAS RN: 919976-07-1
M. Wt: 379.84
InChI Key: YVYZALRETWATAH-UHFFFAOYSA-N
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Description

“N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide” is a complex organic compound . It contains a benzimidazole moiety, which is a type of organic compound consisting of a fusion of benzene and imidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves electrophilic aromatic substitution . The general mechanism involves the attack of the pi bond electrons on the electrophile, forming an arenium ion. This ion is then attacked by a base, reforming aromaticity .


Molecular Structure Analysis

Benzimidazole, a core component of the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Benzimidazole can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .

Scientific Research Applications

Thermal Fragmentation and Rearrangement

Research by Gaber, Muathen, and Taib (2013) explored the thermolysis of N-aryl-2-furamide oximes, leading to benzimidazoles as major products. This study indicates the potential of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide in synthesizing benzimidazole derivatives through thermal fragmentation and rearrangement processes, which are pivotal in pharmaceutical chemistry for creating bioactive molecules (Gaber, Muathen, & Taib, 2013).

Antimicrobial Activity

Sethi, Arora, Saini, and Jain (2016) conducted a study on N-benzimidazol-1-yl-methyl-benzamide derivatives, evaluating their antimicrobial efficacy against various microbial strains. The research unveiled that specific derivatives exhibited significant antimicrobial properties, highlighting the role of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide as a precursor in developing antimicrobial agents (Sethi, Arora, Saini, & Jain, 2016).

Supramolecular Chemistry

Aakeröy, Desper, and Urbina (2005) synthesized and characterized a new family of supramolecular reagents based on [(benzimidazol-1-yl)methyl]-benzamides. These compounds demonstrated the ability to form binary and ternary cocrystals, showcasing the potential of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide in facilitating the design of complex molecular architectures for material science applications (Aakeröy, Desper, & Urbina, 2005).

Anticancer Evaluation

Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) researched the synthesis of benzimidazole derivatives and their evaluation for anticancer activity. The study highlighted the potential therapeutic applications of these derivatives, including those synthesized from N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide, in targeting cancer cells (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including derivatives of benzimidazole, for their role as corrosion inhibitors for N80 steel in HCl solution. Their findings suggest that compounds related to N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide could serve as effective agents in preventing metal corrosion, demonstrating its utility in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Safety And Hazards

While specific safety and hazard information for this compound is not available, benzimidazole derivatives are used in a variety of pharmaceutical applications, suggesting that they have acceptable safety profiles for those uses .

Future Directions

Benzimidazole has become an important synthon in the development of new drugs . Given the broad range of activities of benzimidazole derivatives, there is potential for the development of new therapeutic agents based on this structure .

properties

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c1-24(21(26)19-11-6-12-27-19)14-20-23-17-9-4-5-10-18(17)25(20)13-15-7-2-3-8-16(15)22/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYZALRETWATAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide

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